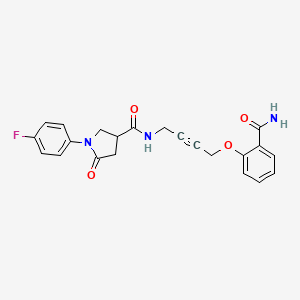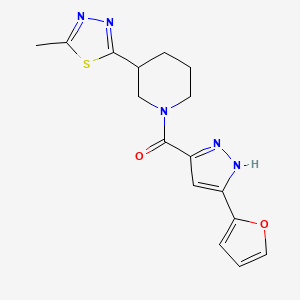![molecular formula C17H19ClF3N3O B2979553 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol CAS No. 1030625-58-1](/img/structure/B2979553.png)
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol (3-{4-[5-(4-CP)-1H-pyrazol-3-yl]piperidino}-TFP) is a synthetic compound that has been widely studied as a potential therapeutic agent. It was first synthesized in the early 2000s and has since been investigated for its potential therapeutic applications in various fields. It is a highly lipophilic compound that is able to penetrate cell membranes to produce a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Dopamine Receptor Ligands : A study by Rowley et al. (1997) explored the use of similar compounds as ligands for human dopamine D4 receptors. They found that certain modifications in the molecular structure could improve affinity and selectivity for these receptors, indicating potential applications in neurological research and drug development.
Pyrazole Derivatives Synthesis : Research by Latif et al. (2003) focused on synthesizing new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This work contributes to the broader field of organic chemistry and the development of novel compounds with potential pharmaceutical applications.
Cannabinoid Receptor Interaction : A study by Shim et al. (2002) examined the molecular interaction of similar compounds with the CB1 cannabinoid receptor. Their findings help in understanding the structural requirements for receptor binding, which is crucial for drug design targeting these receptors.
Molecular Docking and Antimicrobial Activity : The research by Sivakumar et al. (2021) involved molecular docking studies and the analysis of antimicrobial activity of pyrazole derivatives. This illustrates the compound's potential in antimicrobial drug discovery.
PET Ligand for CB1 Receptors : Kumar et al. (2004) Kumar et al. (2004) synthesized and evaluated a potential imaging agent for CB1 receptors using PET (Positron Emission Tomography), showcasing its application in medical imaging and diagnostics.
Propiedades
IUPAC Name |
3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c18-13-3-1-11(2-4-13)14-9-15(23-22-14)12-5-7-24(8-6-12)10-16(25)17(19,20)21/h1-4,9,12,16,25H,5-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHSQILNSFBNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)

![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)
![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)

![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)

![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)

